molecular formula C11H15ClFNO B3032717 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride CAS No. 3935-51-1

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride

Cat. No.: B3032717
CAS No.: 3935-51-1
M. Wt: 231.69 g/mol
InChI Key: YWZUEPMOWCDZAA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with a dimethylamino group at position 3 and a 4-fluorophenyl ring at position 1. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZUEPMOWCDZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30488877
Record name 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30488877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3935-51-1
Record name NSC74854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30488877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Reductive Amination Using Sodium Borohydride

The most widely reported method involves the reduction of 3-dimethylamino-1-(4-fluorophenyl)propan-1-one using sodium borohydride (NaBH₄) under basic conditions.

Reaction Procedure
  • Starting Material : 3-Dimethylamino-1-(4-fluorophenyl)propan-1-one hydrochloride (10.0 g, 50 mmol) is dissolved in methanol (50 mL).
  • pH Adjustment : The solution is adjusted to pH 12–13 using 5% sodium hydroxide (NaOH).
  • Reduction : Sodium borohydride (2.3 g, 60 mmol) is added in portions under an ice bath.
  • Stirring : The mixture is stirred at room temperature for 1 hour.
  • Workup : The reaction is concentrated, diluted with water (100 mL), and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product as a colorless liquid.
Key Parameters
  • Yield : 94%.
  • Advantages : High yield, simplicity, and scalability.
  • Mechanistic Insight : NaBH₄ selectively reduces the ketone to a secondary alcohol while preserving the dimethylamino group. The basic pH prevents protonation of the amine, ensuring efficient reduction.

Metal-Free Reductive Hydroamination of Ynones

An alternative metal-free approach utilizes pinacolborane (HBpin) for reductive hydroamination, as demonstrated in β-aminoketone syntheses.

Reaction Procedure
  • Ynone Preparation : Ethynylmagnesium bromide is reacted with 4-fluorobenzaldehyde to form 1-(4-fluorophenyl)prop-2-yn-1-ol, which is oxidized to the corresponding ynone using activated MnO₂.
  • Hydroamination : The ynone is treated with dimethylamine and HBpin (2.5 equiv.) in tetrahydrofuran (THF) at room temperature.
  • Isolation : The product is purified via column chromatography.
Key Parameters
  • Yield : 64–88% (optimized with excess HBpin).
  • Advantages : Avoids transition metals, suitable for sensitive substrates.
  • Limitations : Requires pre-synthesis of ynone intermediates.

Intermediate in Thiazole Derivative Synthesis

The compound is synthesized as an intermediate during the preparation of thiazole-based pharmaceuticals.

Reaction Procedure
  • Ketone Formation : 3-Dimethylamino-1-(4-fluorophenyl)propan-1-one is reacted with thioacetamide in dimethylformamide (DMF) under acidic conditions.
  • Cyclization : The resulting thioamide undergoes cyclization with ethyl-2-chloro-3-oxobutanoate to form a thiazole ring.
  • Isolation : The product is recrystallized from acetone.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Starting Material Reagents/Conditions Yield Advantages Limitations
NaBH₄ Reduction Propanone hydrochloride derivative NaBH₄, NaOH, MeOH, 20°C 94% High yield, simple workup Requires basic conditions
Metal-Free Hydroamination Ynone + dimethylamine HBpin, THF, rt 64–88% Metal-free, mild conditions Multi-step ynone synthesis
Thiazole Intermediate Propanone derivative Thioacetamide, DMF, HCl N/A Produces bioactive derivatives Indirect, lower atom economy

Critical Discussion of Reaction Mechanisms

NaBH₄-Mediated Reduction

Sodium borohydride reduces the ketone via a nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol. The dimethylamino group remains intact due to its poor leaving-group ability under basic conditions.

HBpin-Mediated Hydroamination

HBpin acts as a hydride donor, facilitating the addition of dimethylamine to the ynone’s triple bond. This proceeds through a borane-activated transition state, enabling metal-free amine incorporation.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino or fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride is primarily studied for its potential as a pharmaceutical intermediate in drug development. Its structural characteristics allow it to serve as a precursor for various bioactive compounds. The presence of the dimethylamino group enhances its interaction with biological receptors, making it a candidate for further pharmacological exploration.

Organic Synthesis

As a building block, this compound is utilized in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converts to ketones or carboxylic acids.
  • Reduction : Forms alcohols or amines.
  • Substitution : Allows for the introduction of different functional groups, enhancing reactivity.

Biological Research

Researchers investigate the biological effects of this compound to understand its pharmacological properties. Studies have focused on its mechanism of action, which involves interactions with specific molecular targets and pathways that may modulate receptor activity or enzyme function.

Industrial Applications

In addition to its use in pharmaceuticals, this compound has potential applications in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with specific functionalities required in various industrial processes.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research continues to explore the therapeutic potential of this compound in various disease models. Investigations into its effects on neurological systems indicate promising results that warrant further study.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Compound Name (CAS No.) Substituent on Aryl Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one HCl 4-Fluorophenyl C₁₁H₁₅ClFNO 231.7 (calculated) Not reported Research use, potential inhibitor
Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone HCl) 3-Fluoro-4-methoxyphenyl C₁₂H₁₆ClFNO₂ 271.7 (calculated) Not reported ALDH inhibitor
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one HCl 4-Chlorophenyl C₁₁H₁₅Cl₂NO 248.1 (calculated) 172–174 Synthetic intermediate
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one HCl (5409-58-5) Naphthalen-1-yl C₁₅H₁₈ClNO 263.76 Not reported Bedaquiline API intermediate
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one HCl (634924-02-0) 4-Trifluoromethylphenyl C₁₂H₁₅ClF₃NO 281.71 Not reported High-purity life science research

Key Observations:

  • Substituent Effects: The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, enhancing stability compared to electron-donating groups like 4-methoxy (e.g., Aldi-2) .
  • Molecular Weight and Solubility: Bulkier substituents (e.g., naphthyl in CAS 5409-58-5) increase molecular weight and may reduce solubility, limiting bioavailability . The hydrochloride salt form mitigates this by improving polar interactions.

Biological Activity

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a fluorophenyl moiety, which contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing its binding affinity to biological targets.

Molecular Formula

  • Chemical Formula : C₁₂H₁₈ClFNO
  • Molecular Weight : 235.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The dimethylamino group can modulate receptor activity, particularly in the central nervous system (CNS), by acting on serotonin (5-HT) and norepinephrine (NE) pathways .

Potential Targets

  • Monoamine Receptors : Modulation of serotonin and norepinephrine reuptake.
  • Enzymatic Activity : Potential substrate in enzymatic assays, influencing metabolic pathways.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antidepressant-like effects : Studies suggest it may exhibit properties similar to traditional antidepressants by enhancing monoamine neurotransmission.
  • Stimulant effects : As a synthetic cathinone, it may also possess stimulant characteristics akin to amphetamines.

Research Findings and Case Studies

Several studies have evaluated the pharmacological effects of this compound:

Study 1: Pharmacological Profile

A study focused on the compound's pharmacological profile indicated significant activity on monoamine transporters. The results demonstrated that the compound could inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects .

Study 2: Toxicological Assessment

A toxicological assessment highlighted the importance of understanding the safety profile of such compounds. The study reported varying degrees of toxicity depending on dosage and administration routes, emphasizing the need for careful evaluation in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(Dimethylamino)-1-phenylpropan-1-one hydrochlorideLacks fluorineModerate stimulant effects
3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one hydrochlorideContains chlorineAltered reactivity compared to fluorine derivative
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one hydrochlorideMethyl group presentDifferent steric properties affecting binding

Q & A

Q. What are the key considerations in optimizing the synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, including temperature control (e.g., 60–80°C for ketone formation), stoichiometric ratios of precursors (e.g., 4-fluorophenylacetone and dimethylamine derivatives), and acid catalysis (HCl for hydrochloride salt formation). Purification via recrystallization using ethanol/water mixtures can enhance purity, while monitoring by thin-layer chromatography (TLC) or HPLC ensures intermediate stability. For structurally similar compounds, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the dimethylamino group (δ ~2.2 ppm for CH₃ protons) and the 4-fluorophenyl moiety (δ ~7.8 ppm for aromatic protons).
  • FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate the ketone and fluorophenyl groups.
  • Mass Spectrometry (ESI-MS): Molecular ion peaks at m/z corresponding to [M+H]⁺ (calculated for C₁₁H₁₄FClNO: 248.07) confirm molecular weight. Purity should be cross-validated with elemental analysis .

Q. How can researchers mitigate degradation of this compound during storage?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Stability studies indicate that moisture accelerates hydrolysis of the dimethylamino group; thus, desiccants like silica gel are recommended. Periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) monitors degradation products like 4-fluorophenylpropan-1-one .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

Methodological Answer: Dimethyl sulfoxide (DMSO) is preferred for initial stock solutions due to high solubility (~50 mg/mL). For aqueous assays, dilute in phosphate-buffered saline (PBS) with ≤1% DMSO. Sonication (30 min at 40 kHz) and filtration (0.22 μm nylon membrane) ensure homogeneity. Solubility in lipid membranes can be assessed using octanol/water partition coefficients (logP ~1.8 predicted) .

Q. How should researchers validate the hydrochloride salt form of the compound?

Methodological Answer:

  • Chloride Ion Testing: Argentometric titration with silver nitrate confirms chloride content (~17.2% w/w theoretical).
  • X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures of analogous compounds (e.g., chalcone derivatives with fluorophenyl groups) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and which refinement tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides bond-length/angle precision (±0.01 Å/±0.1°). For example, chalcone derivatives with fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles of 7.14–56.26° between aromatic rings, influencing π-π stacking . Refinement using SHELXL (for small molecules) or Olex2 (for macromolecular interfaces) is advised. Disordered regions (e.g., dimethylamino groups) require constraints or TLS parameterization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls address false positives?

Methodological Answer:

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) with cold ligand competition (1 μM haloperidol as control).
  • CYP450 Inhibition: Microsomal incubations with NADPH regeneration systems; include ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) as positive controls.
  • False-Positive Mitigation: Pre-incubate compound with dithiothreitol (DTT) to rule out thiol-reactive artifacts .

Q. How do computational models predict the pharmacokinetic properties of this compound, and what are the limitations?

Methodological Answer: Molecular Dynamics (MD) Simulations: Predict blood-brain barrier penetration (logBB >0.3) via polar surface area (PSA <80 Ų) and membrane permeability. ADMET Predictors: Estimate hepatic clearance (e.g., CYP2C19-mediated metabolism) using SMILES strings. Limitations include poor prediction of phase II metabolism (e.g., glucuronidation) and transporter-mediated efflux .

Q. What methodologies identify and quantify trace impurities in batches of this compound during pharmaceutical research?

Methodological Answer:

  • HPLC-DAD/ELSD: Use gradient elution (5–95% acetonitrile in 0.1% formic acid) with C18 columns; quantify dimethylamine hydrochloride (common impurity) against USP reference standards.
  • LC-HRMS: Identify unknown impurities via exact mass (<5 ppm error) and fragmentation patterns. For example, m/z 230.08 may correspond to dehydrohalogenated byproducts .

Q. How can substituent variations (e.g., replacing fluorine with chlorine) alter the compound’s physicochemical and biological properties?

Methodological Answer: Comparative studies on analogues (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) show that fluorine’s electronegativity increases dipole moments (~2.1 D vs. ~1.8 D for Cl) and enhances metabolic stability. Chlorine substitution may improve lipophilicity (logP +0.5) but reduce CNS penetration due to higher PSA. Biological activity shifts (e.g., σ-receptor affinity) can be validated via radioligand displacement assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride
Reactant of Route 2
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3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride

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